2-(biphenyl-4-yloxy)-1-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone
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Overview
Description
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine is a complex organic compound that features a biphenyl group, a piperazine ring, and methoxybenzoyl and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperazine ring can be introduced via nucleophilic substitution reactions. The final compound is obtained by reacting the biphenyl intermediate with the piperazine derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a potential ligand for binding studies with proteins and enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The biphenyl and piperazine groups may facilitate binding to proteins or enzymes, while the methoxybenzoyl and acetyl groups can modulate the compound’s reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2-methoxybenzoyl)piperazine
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-chlorobenzoyl)piperazine
Uniqueness
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine is unique due to the specific positioning of the methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity, stability, and overall reactivity .
Properties
Molecular Formula |
C26H26N2O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C26H26N2O4/c1-31-24-9-5-8-22(18-24)26(30)28-16-14-27(15-17-28)25(29)19-32-23-12-10-21(11-13-23)20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3 |
InChI Key |
PKPBUCSJUOQDGB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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